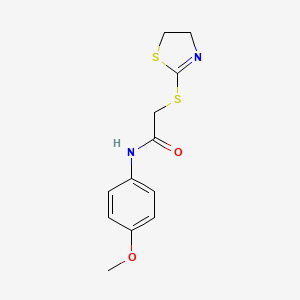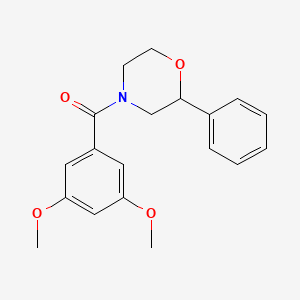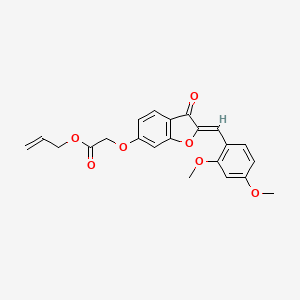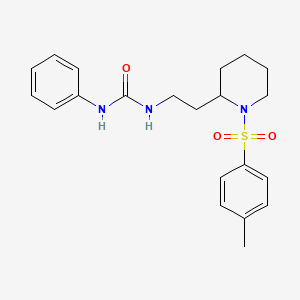
1-(3,5-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrrolidine carboxylic acid, with a 3,5-dimethoxyphenyl group attached. Pyrrolidine is a five-membered ring with one nitrogen atom, and carboxylic acids are organic compounds that contain a carboxyl group (-COOH). The 3,5-dimethoxyphenyl group is a phenyl ring (a derivative of benzene) with two methoxy groups (-OCH3) attached at the 3rd and 5th positions .
Molecular Structure Analysis
The molecular structure of this compound would likely include the five-membered pyrrolidine ring, a carboxylic acid group, and a phenyl ring with two methoxy groups .Chemical Reactions Analysis
Again, while specific reactions involving your compound are not available, similar compounds often undergo reactions like Suzuki-Miyaura cross-coupling, a widely-used reaction in organic chemistry for forming carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylic acid group would likely make the compound acidic, and the methoxy groups could influence its solubility .Scientific Research Applications
Biological Activities
- A study by Liu, Li, and Li (2004) reported the synthesis of derivatives of a closely related compound, 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid, which exhibited fungicidal and insecticidal activities at certain concentrations (Changling Liu, Lin Li, & Zhengming Li, 2004).
Antioxidant Activity
- Tumosienė et al. (2019) synthesized derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and found some to have potent antioxidant activity, surpassing that of ascorbic acid in certain tests (I. Tumosienė et al., 2019).
Antibacterial Activity
- Žirgulevičiūtė et al. (2015) synthesized derivatives of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and evaluated their antibacterial activity, with one derivative exhibiting significant antibacterial properties (Ž. Žirgulevičiūtė et al., 2015).
Anticancer and Antimicrobial Activity
- Kairytė et al. (2022) studied 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives, finding some with promising anticancer and antimicrobial activity, especially against multidrug-resistant pathogens (Karolina Kairytė et al., 2022).
Antiradical and Anti-Inflammatory Activity
- Zykova et al. (2016) synthesized ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates, with one compound showing greater antiradical activity than a reference drug and another exhibiting anti-inflammatory activity (S. Zykova et al., 2016).
Synthesis and Prediction of Biological Activity
- Kharchenko et al. (2008) discussed the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one compounds from 5-oxopyrrolidine-3-carboxylic acids, with predictions on their biological activity (Y. Kharchenko et al., 2008).
Profiling of Carboxylic Acid Metabolomics
- Takayama et al. (2014) developed chiral derivatization reagents for carboxylic acids, useful for metabolomics studies involving compounds such as 5-oxopyrrolidine-3-carboxylic acids (Takahiro Takayama et al., 2014).
Lanthanide-Based Coordination Polymers
- Sivakumar et al. (2011) synthesized lanthanide coordination compounds using aromatic carboxylic acids, including derivatives similar to 5-oxopyrrolidine-3-carboxylic acids, with applications in photophysical properties (S. Sivakumar et al., 2011).
Mechanism of Action
Target of Action
Similar compounds like sinapic acid have been found to interact with enzymes such as endo-1,4-beta-xylanase
Mode of Action
For instance, a synthetic chalcone derivative closely related to this compound has been reported to exert antitumor activity through reactive oxygen species (ROS)-mediated apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been found to modulate genes involved in glutathione metabolism, which plays a crucial role in cellular responses to stress, including oxidative stress and apoptosis .
Result of Action
Similar compounds have been found to induce gsh depletion through modulation of gene expression, especially those involved in glutathione metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, light, temperature, and other physical conditions can affect the stability and activity of many compounds . .
Safety and Hazards
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-18-10-4-9(5-11(6-10)19-2)14-7-8(13(16)17)3-12(14)15/h4-6,8H,3,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIVMKPIFBEDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CC(CC2=O)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(3-{[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]amino}propyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2437902.png)
![N-(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2437903.png)

![2-[2,2-bis(ethylsulfanyl)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2437906.png)

![1-benzyl-5-[3-(dimethylamino)acryloyl]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2437908.png)

![Tert-butyl 3-cyano-4-{4-[(ethylsulfanyl)methyl]benzoyl}piperazine-1-carboxylate](/img/structure/B2437913.png)
![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2437914.png)
![3-{4-Methoxy-3-[(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2437915.png)


![2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2437918.png)
